molecular formula C11H11ClO2 B1623264 1-(4-Chlorophenyl)pentane-1,4-dione CAS No. 53842-12-9

1-(4-Chlorophenyl)pentane-1,4-dione

Cat. No.: B1623264
CAS No.: 53842-12-9
M. Wt: 210.65 g/mol
InChI Key: PACHJCBUIAZMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Context

1-(4-Chlorophenyl)pentane-1,4-dione is classified as a 1,4-diketone. This classification is due to the presence of two ketone (C=O) functional groups located at the first and fourth positions of a five-carbon pentane (B18724) chain. One of the carbonyl groups is directly attached to a 4-chlorophenyl ring, which is a benzene (B151609) ring substituted with a chlorine atom at the para position. The molecular weight of the compound is approximately 210.66 g/mol . chemspider.com

The presence of both an aromatic ring and a diketone chain within the same molecule gives it a unique electronic and structural profile, influencing its reactivity and potential for further chemical modifications.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular FormulaC11H11ClO2
Molecular Weight210.66 g/mol
CAS Number53842-12-9
InChI KeyPACHJCBUIAZMEA-UHFFFAOYSA-N

Academic Relevance of 1,4-Diketones in Organic Chemistry

1,4-Diketones are highly valuable intermediates in organic synthesis. prezi.comacs.org Their bifunctional nature, with two reactive carbonyl groups, allows for a wide range of chemical transformations. They are particularly important precursors for the synthesis of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. acs.orgnih.gov

The reactivity of 1,4-diketones is characterized by their ability to undergo enolization and participate in various condensation reactions. prezi.com Modern synthetic methods, such as the Stetter reaction, provide efficient routes to 1,4-diketones, which are crucial for creating complex molecules, including those with biological activity. acs.orgnih.gov The synthesis of 1,4-dicarbonyl compounds can be challenging due to the polarity mismatch of the carbonyl fragments, making their preparation an area of active research. researchgate.net

Historical and Current Research Trajectories for this compound

Research on this compound and related 1,4-diketones has evolved from fundamental synthesis and characterization to exploring their utility as building blocks in more complex molecular architectures.

Historically, the focus was on establishing reliable synthetic routes. One common method for synthesizing related structures involves the condensation of an appropriate aldehyde with a vinyl ketone. prepchem.com For instance, the synthesis of 1-phenyl-pentane-1,4-dione can be achieved by reacting benzaldehyde (B42025) with methyl vinyl ketone. prepchem.com Another approach involves the hydrolysis of precursors like 1-chloro-4-(2-cyclopropyl-1-ethoxypropene-1-yl)benzene to yield related ketone structures. google.com

Current research often focuses on the application of 1,4-diketones in the synthesis of novel compounds with potential pharmaceutical or material science applications. acs.org For example, studies have shown that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines. The compound serves as a key intermediate for creating more complex molecules. The development of new catalytic methods, including the use of N-heterocyclic carbenes (NHCs) in Stetter reactions, has expanded the scope and efficiency of 1,4-diketone synthesis. acs.orgnih.gov

Detailed Research Findings:

Spectroscopic analysis provides critical information about the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, as well as signals for the methylene (B1212753) and methyl protons of the pentane-1,4-dione chain.

¹³C NMR: The carbon NMR spectrum would feature distinct peaks for the two carbonyl carbons, the carbons of the aromatic ring, and the aliphatic carbons of the pentane chain.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two ketone groups. A medium-intensity peak for the C-Cl stretch is also expected.

Interactive Data Table: Spectroscopic Data for this compound

SpectroscopyPeak AssignmentChemical Shift (ppm) or Wavenumber (cm⁻¹)
¹³C NMRCarbonyl Carbonsδ 197.8 and δ 207.1
¹³C NMRAromatic Carbonsδ 128.25–137.90
¹³C NMRAliphatic Carbonsδ 30.1 and δ 32.3
IRC=O Stretch1705 and 1680 cm⁻¹
IRC-Cl Stretch750 cm⁻¹

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)pentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACHJCBUIAZMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409099
Record name 1-(4-chlorophenyl)pentane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53842-12-9
Record name 1-(4-chlorophenyl)pentane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chlorophenyl Pentane 1,4 Dione and Analogous Diketones

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of 1,4-diketones, involving the formation of carbon-carbon bonds through the reaction of two carbonyl-containing precursors. These methods can be broadly categorized into enzyme-catalyzed and classical chemical pathways.

Enzyme-Catalyzed Approaches in 1,4-Diketone Synthesis

The quest for greener and more selective chemical processes has led to the exploration of enzymes as catalysts in organic synthesis. For the formation of 1,4-diketones, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes such as lyases have shown potential in catalyzing Stetter-like reactions. nih.gov These biocatalysts can facilitate the umpolung (polarity reversal) of an aldehyde, transforming it into a nucleophilic species that can then attack a Michael acceptor.

The general mechanism involves the enzyme's ThDP cofactor adding to an aldehyde, forming a nucleophilic Breslow intermediate. This intermediate then undergoes a conjugate addition to an α,β-unsaturated ketone. Subsequent elimination of the catalyst regenerates the ThDP and releases the 1,4-diketone product. This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions, presenting a sustainable alternative to traditional chemical catalysts.

Classical Condensation Pathways

Among the classical methods for synthesizing 1,4-diketones, the Stetter reaction is particularly prominent. nih.govorganic-chemistry.org This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone, nitrile, or ester, catalyzed by a nucleophile such as a cyanide ion or an N-heterocyclic carbene (NHC). nih.govorganic-chemistry.org The reaction proceeds via an umpolung of the aldehyde's carbonyl carbon, making it nucleophilic. nih.gov

The synthesis of 1-(4-Chlorophenyl)pentane-1,4-dione can be directly envisioned through the Stetter reaction. The logical precursors would be 4-chlorobenzaldehyde (B46862) and methyl vinyl ketone. In a typical procedure, the reaction would be catalyzed by a thiazolium salt, such as 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govacs.org The thiazolium salt forms an NHC in situ, which then activates the 4-chlorobenzaldehyde for nucleophilic attack on the methyl vinyl ketone.

Another classical approach is the Claisen condensation, which typically forms β-keto esters from the reaction of two ester molecules. However, a mixed Claisen-type condensation between an ester and a ketone can yield a β-diketone. This pathway is generally less direct for synthesizing 1,4-diketones compared to the Stetter reaction.

Oxidative and Decarboxylative Approaches

Alternative strategies to condensation reactions involve the oxidation of hydrocarbon precursors or the coupling of molecules via decarboxylative methods. These approaches often provide novel entries into the 1,4-diketone framework.

Copper-Catalyzed Decarboxylative Oxyalkylation

A modern method for the synthesis of γ-diketones involves the copper-catalyzed decarboxylative oxyalkylation of alkynyl carboxylic acids with ketones. This transformation constructs new carbon-carbon and carbon-oxygen double bonds through the direct functionalization of a C(sp³)–H bond. The reaction is valued for its broad functional group compatibility and use of readily available starting materials.

The proposed mechanism suggests a radical pathway. The reaction of an alkynyl carboxylic acid with a ketone in the presence of a copper catalyst and an oxidant generates an α-carbonyl radical from the ketone. This radical adds to the alkyne, and subsequent decarboxylation and oxidation steps lead to the formation of the γ-diketone.

Oxidation of Arylalkanes to 1,4-Diketones

A direct and site-selective conversion of arylalkanes to 1,4-diketones has been achieved using a manganese(III) porphyrin complex as a catalyst. This one-pot methodology operates under mild conditions and utilizes water as the primary solvent, making it an environmentally conscious approach. The reaction shows excellent regioselectivity, directly functionalizing C(sp³)–H bonds to form the dicarbonyl compound.

The process involves a dual C(sp³)–H oxidation. The manganese(III) porphyrin catalyst, in the presence of an oxidant like (diacetoxyiodo)benzene, activates the C-H bonds at specific positions on the alkane chain of the arylalkane to introduce the two ketone functionalities. This method provides a direct pathway from simple hydrocarbon starting materials to valuable 1,4-diketone products.

Optimization of Oxidative Reaction Conditions

The efficiency of oxidative methods for diketone synthesis is highly dependent on the reaction conditions. The optimization of parameters such as catalyst, oxidant, solvent, and temperature is crucial for maximizing product yield and minimizing side reactions. For instance, in the manganese(III) porphyrin-catalyzed oxidation of arylalkanes, the choice of the specific porphyrin ligand and the oxidant is critical.

Research has shown that screening different catalysts and oxidants can significantly impact the yield of the desired 1,4-diketone. The following table illustrates the optimization of reaction conditions for a representative oxidative reaction leading to a diketone.

EntryCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
1Ru(TPP)ClPIDAMeCN/H₂O2524<5
2Mn(TPP)ClPIDAMeCN/H₂O252420
3Mn(TDCPP)ClPIDAMeCN/H₂O252445
4Mn(TDCPP)ClPIDADMF/H₂O252430
5Mn(TDCPP)ClPhI(OAc)₂MeCN/H₂O252455
6Mn(TDCPP)ClPhI(OAc)₂MeCN/H₂O401278

This table presents representative data on the optimization of a manganese-porphyrin catalyzed oxidation, showing the effect of different catalysts, oxidants, and conditions on the yield of the diketone product. PIDA = Phenyliodine diacetate, TPP = Tetraphenylporphyrin, TDCPP = Tetrakis(2,6-dichlorophenyl)porphyrin.

Carbonylative Addition Reactions

Carbonylative addition reactions are powerful tools for the construction of dicarbonyl compounds, introducing a carbonyl group into a molecule. These methods can be broadly categorized into those that utilize transition-metal catalysts and those that are metal-free.

Rhodium-Catalyzed 1,4-Carbonylative Addition to Vinyl Ketones

The rhodium-catalyzed 1,4-carbonylative addition of arylboronic acids to vinyl ketones represents a significant method for the synthesis of 1,4-diketones. In a notable study, this reaction was explored with methyl vinyl ketone under carbon monoxide pressure. High yields of 1,4-diketones were achieved using a catalytic system composed of Rh(COD)₂BF₄ (where COD is 1,5-cyclooctadiene) and triphenylphosphine. This system proved effective even at very low catalyst loadings of 0.02 mol%. A key example of this reaction is the synthesis of this compound. This compound was synthesized from 4-chlorophenylboronic acid and methyl vinyl ketone, resulting in a white solid with a yield of 87%. This approach demonstrates a direct and efficient route to this specific diketone and its analogs.

Reactant 1Reactant 2Catalyst SystemProductYield (%)
4-Chlorophenylboronic acidMethyl vinyl ketoneRh(COD)₂BF₄ / TriphenylphosphineThis compound87

Transition-Metal-Free Carbonylative Syntheses

While transition metals like rhodium are highly effective in carbonylative additions, there is a growing interest in developing transition-metal-free alternatives to address concerns about cost and toxicity. Although direct transition-metal-free carbonylative additions to vinyl ketones for the synthesis of 1,4-diones are not yet widely reported, related advancements in carbonylation chemistry are noteworthy. For instance, visible-light photoredox catalysis has emerged as a powerful tool for various carbonylation reactions. mdpi.com These reactions often involve the generation of acyl radicals from precursors like aldehydes or carboxylic acids, which can then participate in further transformations. mdpi.com Another frontier in this area is the use of stable carbenes to activate and catalyze the chemical transformation of carbon monoxide in organocatalytic systems. acs.org While these methods have been successfully applied to the synthesis of other carbonyl-containing compounds such as cyclic carbonates, their application to the synthesis of 1,4-diketones from vinyl ketones remains an area for future development. acs.org

Electrochemical Synthesis Routes

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. These techniques use electrical current to drive chemical reactions, often avoiding the need for harsh reagents.

Radical Reactions Involving Enol Acetates and 1,3-Diketones

A novel and efficient electrochemical radical reaction has been developed for the synthesis of 1,4-diketones from enol acetates and 1,3-diketones. acs.org This method is advantageous as it proceeds under catalyst-free and oxidant-free conditions at room temperature. acs.orgacs.org The reaction demonstrates broad substrate scope and good functional group tolerance. acs.org For example, the reaction of 1-phenylethenyl acetate (B1210297) with acetylacetone (B45752) in an undivided cell using a carbon anode and a platinum cathode in acetonitrile (B52724) with a supporting electrolyte yields 3-acetyl-1-phenylpentane-1,4-dione. The resulting 1,4-diketones can be readily converted to valuable heterocyclic compounds like pyrroles and furans. acs.org

Enol Acetate1,3-DiketoneProductYield (%)
1-Phenylethenyl acetateAcetylacetone3-Acetyl-1-phenylpentane-1,4-dione85
1-(4-Chlorophenyl)ethenyl acetateAcetylacetone3-Acetyl-1-(4-chlorophenyl)pentane-1,4-dione82
1-(p-Tolyl)ethenyl acetateAcetylacetone3-Acetyl-1-(p-tolyl)pentane-1,4-dione88

Catalyst-Free and Oxidant-Free Electrochemical Methodologies

The development of catalyst-free and oxidant-free electrochemical methods is a significant step towards greener chemistry. The electrochemical radical reaction between enol acetates and 1,3-diketones is a prime example of such a methodology for synthesizing 1,4-dicarbonyl compounds. acs.orgacs.org This approach avoids the use of metal catalysts and chemical oxidants, with the electrochemical cell providing the necessary driving force for the reaction. acs.org The process is not only environmentally friendly but also operationally simple and scalable, as demonstrated by the successful gram-scale synthesis of 3-acetyl-1-phenylpentane-1,4-dione with a good yield. acs.org Other catalyst- and oxidant-free electrochemical methods have been developed for the synthesis of various carbonyl compounds, such as the synthesis of α-ketoamides from α-ketoaldehydes and amines, further highlighting the potential of this strategy in modern organic synthesis. researchgate.net

Stereoselective and Regioselective Synthesis Strategies

Achieving control over stereochemistry and regiochemistry is a central goal in organic synthesis, enabling the preparation of specific isomers of a target molecule.

For the synthesis of 1,4-diketones, stereoselective strategies often focus on controlling the relative and absolute configuration of newly formed stereocenters. One approach involves the diastereoselective oxidative dimerization and cross-coupling of cyclic ketones via their silyl (B83357) bis-enol ethers. thieme-connect.de This method can produce 1,4-diketones with high diastereoselectivity. thieme-connect.de Enantioselective synthesis of chiral 1,4-dicarbonyl compounds has been achieved through methods such as α-carbonyl umpolung, where the normal reactivity of the α-carbon is inverted. acs.org

Regioselectivity is crucial when synthesizing unsymmetrical 1,4-diketones. A regio- and diastereoselective synthesis of unsymmetrical 1,4-diketone-derived (Z)-monosilyl enol ethers has been developed from 1-arylallyloxysilanes and Weinreb amides. chemrxiv.org The key to this transformation is the metalation of 1-arylallyloxysilanes to generate siloxyallylpotassium intermediates, which then react with high regioselectivity. chemrxiv.org The resulting monosilyl enol ethers can be converted into a variety of α-monofunctionalized unsymmetrical 1,4-diketones. chemrxiv.org

StrategyKey FeaturesExample Application
Diastereoselective Oxidative CouplingUses silyl bis-enol ethers; high diastereoselectivity.Dimerization of cyclic ketones to yield 1,4-diketones. thieme-connect.de
Enantioselective α-Carbonyl UmpolungCatalytic, enantioselective synthesis of 1,4-dicarbonyls.Synthesis of chiral 1,4-dicarbonyl compounds. acs.org
Regioselective Siloxyallylpotassium ChemistryForms unsymmetrical 1,4-diketone precursors; high regio- and diastereoselectivity.Synthesis of (Z)-monosilyl enol ethers from 1-arylallyloxysilanes and Weinreb amides. chemrxiv.org

Reactivity and Chemical Transformations of 1 4 Chlorophenyl Pentane 1,4 Dione

Redox Chemistry

The presence of two carbonyl groups allows for a range of oxidation and reduction reactions, leading to the formation of carboxylic acids or alcohols, respectively.

Oxidation Pathways to Carboxylic Acids

The carbon-carbon bonds within the pentane-1,4-dione backbone can be cleaved by strong oxidizing agents to yield carboxylic acids. While specific studies on the oxidation of 1-(4-Chlorophenyl)pentane-1,4-dione are not extensively documented in readily available literature, the oxidation of 1,4-diketones is a known transformation. Reagents such as potassium permanganate (B83412) or nitric acid under vigorous conditions can cleave the diketone, leading to the formation of a mixture of carboxylic acids. For instance, the oxidation of a 1,4-diketone can yield a dicarboxylic acid and other smaller carboxylic acid fragments. The specific products obtained from this compound would depend on the position of the bond cleavage.

The phenyl group itself can be susceptible to oxidation under harsh conditions, potentially leading to the formation of 4-chlorobenzoic acid. The use of milder, more selective oxidizing agents, potentially in combination with catalysts, could favor the formation of specific carboxylic acid products. For example, the oxidative cleavage of alkenes, which can be formed from the corresponding alcohols, is a common route to carboxylic acids.

Reduction Pathways to Alcohols

The carbonyl groups of this compound are readily reduced to the corresponding secondary alcohols, yielding 1-(4-Chlorophenyl)pentane-1,4-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling. libretexts.orgorganic-chemistry.orgnih.gov The reduction of ketones with sodium borohydride is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). beilstein-journals.orgbeilstein-journals.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to give the alcohol. Given the presence of two ketone groups, the reduction of this compound with a sufficient amount of reducing agent will produce the corresponding diol. The reduction of similar 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols using sodium borohydride in methanol has been reported to proceed efficiently at room temperature. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for the Reduction of Aryl Ketones

Substrate AnalogueReducing AgentSolventTemperatureProductReference
4-Aryl-4-oxoestersSodium BorohydrideMethanolRoom Temperature1-Aryl-1,4-butanediols beilstein-journals.orgnih.gov
BenzophenoneSodium BorohydrideMethanolIce Bath to RTDiphenylmethanol nih.gov
Ketones (general)Sodium BorohydrideEthanol/Methanol≤ 25 °CSecondary Alcohols harvard.eduorganic-chemistry.org

Nucleophilic Substitution Reactions

Substitution on the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAᵣ) reaction. However, aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the pentane-1,4-dione substituent is not a strong electron-withdrawing group in the context of activating the ring for classical SNAᵣ reactions. Therefore, nucleophilic substitution of the chlorine atom would likely require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or specific catalysts. libretexts.org Under such conditions, other reactions, such as those involving the ketone functionalities, might compete. For nucleophilic aromatic substitution to occur readily, the aromatic ring needs to be rendered electron-poor. masterorganicchemistry.com

Cyclization and Heterocycle Formation

The 1,4-dicarbonyl moiety is a versatile precursor for the synthesis of five-membered heterocyclic compounds.

Paal-Knorr Type Condensation for Pyrrole (B145914) Synthesis

One of the most significant reactions of 1,4-diketones is the Paal-Knorr synthesis, which allows for the straightforward preparation of substituted pyrroles. ias.ac.inwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic or neutral conditions. wikipedia.orgorganic-chemistry.org

In the context of this compound, reaction with a primary amine would be expected to yield a 1-substituted-2-methyl-5-(4-chlorophenyl)pyrrole. The reaction mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the carbonyl groups, followed by an intramolecular cyclization via attack of the nitrogen on the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative affords the aromatic pyrrole ring. wikipedia.org

The reaction of 2,5-hexanedione (B30556) (a close analogue) with various anilines to form N-aryl-2,5-dimethylpyrroles is a well-established transformation, often carried out in refluxing acetic acid or ethanol containing a catalytic amount of acid. ias.ac.inresearchgate.net By analogy, this compound can react with various primary amines to generate a library of substituted pyrroles. For example, reaction with aniline (B41778) would yield 1-phenyl-2-(4-chlorophenyl)-5-methylpyrrole. The product from the reaction of 2,5-hexanedione with 4-chloroaniline (B138754), which is 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, is a known compound. nih.gov

Table 2: Representative Examples of Paal-Knorr Pyrrole Synthesis with 1,4-Diketones and Amines

1,4-DiketoneAmineProductReaction ConditionsReference
Acetonyl acetoneo-NitroanilinesN-(o-nitro aryl)-2,5-dimethyl pyrrolesRefluxing glacial acetic acid ias.ac.in
Acetonyl acetoneo-Amino acetanilideN-(o-acetamino aryl)-2,5-dimethyl pyrrolesAcetic acid, room temperature ias.ac.in
2,5-HexanedioneAliphatic and Aromatic primary aminesN-substituted 2,5-dimethyl pyrrolesWater, 100 °C researchgate.net
2,5-Hexanedione1,2,5-Oxadiazole-3,4-diamine4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amineAcetic acid, 40-45 °C mdpi.com

Conversion to Furan (B31954) Derivatives

One of the most fundamental transformations of 1,4-dicarbonyl compounds is their conversion into furan rings through the Paal-Knorr synthesis. This reaction provides a direct and efficient route to substituted furans. For this compound, this transformation involves an acid-catalyzed intramolecular cyclization.

The mechanism proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration leads to the formation of the aromatic furan ring. This method is highly effective for synthesizing a variety of substituted furans due to the ready availability of 1,4-dicarbonyl precursors.

The general reaction for the conversion of this compound to the corresponding furan derivative is illustrated below:

Table 1: Synthesis of 2-(4-Chlorophenyl)-5-methylfuran

Reactant Catalyst Product
This compound Acid (e.g., H₂SO₄, TsOH) 2-(4-Chlorophenyl)-5-methylfuran

This table illustrates the Paal-Knorr furan synthesis applied to this compound.

Formation of Pyrazole (B372694) Derivatives

Analogous to the Paal-Knorr furan synthesis, 1,4-diones are key precursors for the synthesis of pyrazole derivatives. This transformation is achieved by reacting the dicarbonyl compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). The reaction is a cyclocondensation process where the hydrazine nitrogen atoms act as nucleophiles, attacking the two carbonyl carbons.

The initial reaction forms a dihydropyrazole intermediate, which may subsequently oxidize to the aromatic pyrazole, depending on the reaction conditions and the substituents. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. This versatility makes the Paal-Knorr pyrazole synthesis a cornerstone in the construction of these important heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Table 2: Synthesis of Pyrazole Derivatives from this compound

Reactant 1 Reactant 2 Product
This compound Hydrazine (H₂NNH₂) 3-(4-Chlorophenyl)-5-methyl-1H-pyrazole
This compound Phenylhydrazine (C₆H₅NHNH₂) 5-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole

This table shows the synthesis of pyrazole derivatives through the reaction of this compound with hydrazine and phenylhydrazine.

Synthesis of Eight-Membered Ring Lactams

The conversion of 1,4-dicarbonyl compounds, such as this compound, into eight-membered ring lactams is not a well-documented or common transformation. The synthesis of medium-sized rings like eight-membered lactams is a significant challenge in organic chemistry due to unfavorable entropic factors and potential transannular strain.

Current established methods for synthesizing eight-membered lactams typically employ strategies like ring-closing metathesis (RCM) of suitable diene amide precursors, formal [6+2] cycloadditions, or ring expansions. thieme.denih.govacs.orgnih.gov These synthetic routes generally require starting materials with specific functionalities, such as terminal alkenes or strained rings, which are not inherent to the structure of a simple 1,4-dione. Therefore, a direct conversion from this compound to an eight-membered lactam would necessitate a multi-step process to install the required functionalities for cyclization, rather than a direct ring-forming reaction.

Derivatization for Polycyclic and Complex Organic Scaffolds

Beyond the synthesis of simple five-membered heterocycles, the 1,4-dione motif can be employed to construct more intricate polycyclic and complex organic frameworks.

Access to Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentane (BCP) is a highly sought-after three-dimensional bioisostere for benzene (B151609) rings in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. encyclopedia.pub While direct conversion of the chlorophenyl ring of the title compound is one conceptual approach, the dione (B5365651) functionality itself offers a potential entry point to the BCP core.

Research has demonstrated that 1,4-diones can serve as precursors for BCP structures. For instance, a practical, large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the photochemical reaction between propellane and diacetyl (a simple 1,4-dione). nih.govyoutube.com This reaction constructs the BCP core, which can then be further modified. nih.govyoutube.com By analogy, this compound could potentially react with propellane or other strained precursors to generate complex BCP derivatives, merging the unique properties of the BCP scaffold with the substituted aromatic ring.

Formation of Other Multi-Ring Systems

The 1,4-dicarbonyl unit is a classic building block for annulation reactions, which are processes that form a new ring onto an existing structure. The Robinson annulation, for example, is a powerful method for creating six-membered rings and forming polycyclic systems like steroids and terpenes. The process involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While the classic Robinson annulation utilizes an α,β-unsaturated ketone and a ketone enolate, the principles can be adapted to precursors derived from 1,4-diones.

An intramolecular aldol condensation of a 1,4-dione itself is not feasible for forming a stable ring. However, the dione can be chemically modified to introduce the necessary functionality for intramolecular cyclizations. For example, selective olefination or alkylation at one of the α-carbons could generate a substrate suitable for an intramolecular Michael addition or other cyclization cascades, leading to the formation of fused or bridged bicyclic systems. Such strategies provide a pathway to complex scaffolds from the relatively simple 1,4-dione starting material.

Spectroscopic and Analytical Characterization Techniques for 1 4 Chlorophenyl Pentane 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-(4-Chlorophenyl)pentane-1,4-dione, distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons of the 4-chlorophenyl group appear as doublets, a typical pattern for a para-substituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the two carbonyl groups resonate as triplets, and the methyl protons adjacent to a carbonyl group appear as a singlet. nist.gov

Proton Type Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic (ortho to C=O)7.81Doublet8.5
Aromatic (meta to C=O)7.67Doublet8.5
Methylene (-CH₂-)2.86–3.20TripletNot specified
Methyl (-CH₃)2.23SingletN/A

Table generated from data in search result nist.gov.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of two distinct carbonyl groups, two separate signals are observed in the downfield region characteristic of carbonyl carbons. nist.gov The aromatic carbons also show distinct signals, and the aliphatic carbons of the pentane (B18724) chain are clearly resolved. nist.gov The wide chemical shift range in ¹³C NMR allows for the clear resolution of each unique carbon atom in the molecule. dokumen.pub

Carbon Type Chemical Shift (δ) in ppm
Carbonyl (C-4)207.1
Carbonyl (C-1)197.8
Aromatic (C-Cl)133.09
Aromatic128.25–137.90
Methylene (-CH₂-)32.3
Methyl (-CH₃)30.1

Table generated from data in search result nist.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key structural features. nist.gov The most prominent of these are the strong C=O stretching vibrations typical of a diketone. nist.gov

Functional Group Absorption Frequency (cm⁻¹) Intensity
C-H Aromatic Stretch~3050Weak
C=O Stretch (Asymmetric)1705Strong
C=O Stretch (Symmetric)1680Strong
C-Cl Stretch750Medium

Table generated from data in search result nist.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the calculated monoisotopic mass is 210.044757 u. nist.gov An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the molecular formula C₁₁H₁₁ClO₂.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 210.65 g/mol ). Key fragmentation pathways would likely involve cleavage adjacent to the carbonyl groups (α-cleavage).

Expected Key Fragment Ions in EI-MS:

m/z Proposed Fragment Ion Formation Pathway
139/141[Cl-C₆H₄-CO]⁺Cleavage of the bond between C1 and C2, with the charge retained on the chlorobenzoyl fragment. The two peaks would appear in an approximate 3:1 ratio due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
111/113[Cl-C₆H₄]⁺Loss of a CO group from the chlorobenzoyl cation. The isotopic pattern for chlorine would be present.
43[CH₃-CO]⁺Cleavage of the bond between C3 and C4, forming the acylium ion.

This table represents a predicted fragmentation pattern based on the principles of mass spectrometry and data from similar compounds.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for the analysis of thermally labile and moderately polar organic molecules. nih.gov It transfers ions from a solution into the gaseous phase with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. nih.govnih.gov When coupled with a Time-of-Flight (TOF) mass analyzer, the technique (ESI-TOF) provides high-resolution mass data, allowing for the precise determination of the mass-to-charge (m/z) ratio of an analyte. nih.govlibretexts.org

For the analysis of this compound (C₁₁H₁₁ClO₂, MW: 210.65 g/mol ), ESI-TOF mass spectrometry is a powerful tool for confirming its molecular formula. In positive ion mode, the compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺, depending on the solvents and additives used. nih.gov A key feature in the mass spectrum of this compound is the isotopic pattern characteristic of chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. chemguide.co.uklibretexts.org This results in two distinct peaks in the mass spectrum separated by two m/z units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. chemguide.co.uklibretexts.org This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Table 1: Predicted m/z Values for Isotopologues of this compound in ESI-TOF

Ion Species Formula Isotope Calculated m/z Relative Abundance
[M+H]⁺ [C₁₁H₁₂³⁵ClO₂]⁺ ³⁵Cl 211.05 ~100%
[M+H]⁺ [C₁₁H₁₂³⁷ClO₂]⁺ ³⁷Cl 213.05 ~32%
[M+Na]⁺ [C₁₁H₁₁³⁵ClNaO₂]⁺ ³⁵Cl 233.03 ~100%

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is an essential analytical method for determining the precise atomic and molecular structure of a crystalline material. carleton.edu It provides detailed information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice, known as the crystal packing. carleton.edumdpi.com

Single-Crystal X-ray Diffraction Studies of 1,4-Diketones

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the solid-state conformation and intermolecular interactions of organic molecules. nih.gov While a crystal structure for this compound has not been reported in the surveyed literature, studies on closely related 1,4-diketone derivatives provide valuable insights into the likely structural features. Analysis of these related structures reveals how the molecules arrange themselves in the solid state, often influenced by weak intermolecular forces such as hydrogen bonds and π-π stacking interactions.

For instance, the crystal structures of similar compounds have been solved, providing a template for understanding the potential solid-state arrangement of the title compound. These studies allow for the precise measurement of unit cell dimensions and the spatial relationship between adjacent molecules.

Table 2: Example Crystallographic Data for a Related Diketone Compound

Parameter 1,4-Bis(4-chlorophenyl)butane-1,4-dione
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3663
b (Å) 5.2532
c (Å) 26.1125
β (°) 95.272
Volume (ų) 1415.97

This data is for a related compound and serves as an illustration of the information obtained from SCXRD analysis.

Other Complementary Spectroscopic and Analytical Methods

A comprehensive characterization of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental methods that provide detailed information about the compound's molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. For this compound, the signals in the NMR spectra correspond to the distinct chemical environments of the hydrogen and carbon atoms.

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
2.23 Singlet Methyl protons (CH₃) adjacent to the ketone
2.86–3.20 Triplet Methylene protons (CH₂)
7.67 (J = 8.5 Hz) Doublet Aromatic protons (ortho to carbonyl)
7.81 (J = 8.5 Hz) Doublet Aromatic protons (meta to carbonyl)

Data sourced from a reference study.

The ¹³C NMR spectrum provides further confirmation of the structure by identifying the carbon atoms, including the two distinct carbonyl carbons and the various aliphatic and aromatic carbons.

Table 4: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
30.1 Methyl carbon
32.3 Methylene carbon
128.25–137.90 Aromatic carbons
197.8 Carbonyl carbon (C-1)
207.1 Carbonyl carbon (C-4)

Data sourced from a reference study.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Weak C-H aromatic stretches
1705 Strong Asymmetric C=O stretch
1680 Strong Symmetric C=O stretch
750 Medium C-Cl stretch

Data sourced from a reference study.

The two distinct C=O stretching frequencies are characteristic of a diketone where the two carbonyl groups are in different chemical environments. The presence of a medium-intensity peak around 750 cm⁻¹ is indicative of the C-Cl bond.

Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl Pentane 1,4 Dione

Electronic Structure and Molecular Orbital Theory (DFT)

Density Functional Theory (DFT) has been a important tool in exploring the electronic characteristics of 1-(4-chlorophenyl)pentane-1,4-dione. These calculations offer insights into the molecule's stability, reactivity, and the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.orgirjweb.comlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and reactivity. irjweb.com

For this compound, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have determined the HOMO-LUMO gap to be approximately 5.2 eV. This relatively large energy gap suggests that the molecule possesses moderate reactivity. In general, a larger HOMO-LUMO gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com The HOMO itself represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com

ParameterValueSignificance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap5.2 eV Indicates moderate reactivity and kinetic stability

Global and Local Reactivity Descriptors

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A higher value suggests greater stability. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

While specific values for this compound are not extensively reported in the search results, DFT calculations can readily provide these parameters. For instance, in a study of a different molecule, the chemical hardness was found to be relatively high, suggesting significant stability. irjweb.com

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. Electrostatic potential maps, for example, highlight electron-rich and electron-deficient regions. For this compound, these maps indicate that the carbonyl carbons are electron-deficient (δ⁺) and thus susceptible to nucleophilic attack, while the region around the chlorine atom is electron-rich (δ⁻).

Natural Population Analysis (NPA) and Charge Transfer

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on each atom in a molecule. researchgate.net This analysis provides a more stable and accurate description of the electron distribution compared to other methods, especially for molecules with high ionic character. researchgate.net While specific NPA data for this compound is not available in the provided search results, this technique would be instrumental in quantifying the charge on each atom and understanding the intramolecular charge transfer. The significant dipole moment of 3.8 Debye, driven by the polar carbonyl and C-Cl groups, suggests a notable charge separation within the molecule.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov This method maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. nih.govresearchgate.net

Although a specific Hirshfeld surface analysis for this compound is not found, studies on similar compounds containing a 4-chlorophenyl group reveal common interaction patterns. For instance, in the crystal structure of (E)-1-(4-chlorophenyl)-N-(4-ferrocenylphenyl)methanimine, the most significant contributions to the crystal packing are from H···H (46.1%), H···C/C···H (35.4%), and H···Cl/Cl···H (13.8%) interactions. nih.govresearchgate.net Similarly, for 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, the dominant interactions are H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%). researchgate.net These findings suggest that van der Waals forces and C-H···π interactions play a major role in the crystal packing of such compounds. nih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in real space. nih.govmdpi.com The NCI index, derived from the electron density and its gradient, allows for the identification and mapping of these interactions. nih.gov

While a dedicated NCI analysis for this compound is not detailed in the search results, this method would provide valuable insights into the nature and strength of the noncovalent interactions governing its crystal packing. NCI plots can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes, offering a comprehensive understanding of the forces that hold the crystal together. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and the nature of chemical bonds. oup.comwiley.com This theory, developed by Richard Bader, is based on the topology of the electron density, where critical points in the density are used to define atoms and the paths of maximum electron density between them define bond paths. oup.com

The Electron Localization Function (ELF) is another valuable tool for analyzing chemical bonding. aps.orgjussieu.fr It is a measure of the likelihood of finding an electron pair in a given region of space. jussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value around 0.5 suggests a more delocalized, metallic-like interaction. aps.orgjussieu.fr

Energy Framework Analysis of Crystal Stability

Energy framework analysis is a computational method used to investigate the intermolecular interactions and packing stability within a crystal lattice. mdpi.comresearchgate.netmdpi.com This approach calculates the pairwise interaction energies between molecules in the crystal and visualizes them as a network of energy frameworks. researchgate.net The different types of interaction energies, such as electrostatic, dispersion, and repulsion, can be individually assessed to understand the dominant forces responsible for the crystal's stability. mdpi.com

For instance, in studies of other compounds containing chlorophenyl groups, energy framework analysis has been instrumental in understanding the role of halogen bonding and other non-covalent interactions in the crystal packing. mdpi.comnih.gov The analysis provides a visual representation of the strength and directionality of these interactions, often depicted as cylinders connecting the centers of mass of interacting molecules, with the cylinder radius proportional to the interaction energy. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict and validate spectroscopic data, providing a powerful tool for structural elucidation and the interpretation of experimental spectra.

Computational NMR and IR Spectral Simulations

Density Functional Theory (DFT) calculations are commonly employed to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations provide theoretical chemical shifts and vibrational frequencies that can be compared with experimental data to confirm the molecular structure. While detailed computational studies are not extensively documented, some predicted spectroscopic data for this compound is available.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm)
Ketone-adjacent methyl protons (CH₃) 2.23 (singlet)
Methylene (B1212753) protons (CH₂) 2.86–3.20 (triplets)
Aromatic protons (ortho to carbonyl) 7.81 (doublet, J = 8.5 Hz)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl carbon (C-1) 197.8
Carbonyl carbon (C-4) 207.1
Aromatic carbons 128.25–137.90
Ipso-carbon (bonded to chlorine) 133.09
Methyl carbon (CH₃) 30.1

Table 3: Predicted Key IR Absorptions

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O stretches 1705 (asymmetric) and 1680 (symmetric)
C-Cl stretch 750

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules. researchgate.netaps.orgresearchgate.netaps.org It provides information about the energies of electronic transitions, their intensities (oscillator strengths), and the nature of the molecular orbitals involved. nih.gov This technique is particularly useful for understanding the color and photophysical properties of compounds.

While a specific TD-DFT study on this compound is not available in the reviewed literature, such a study would be valuable. It could predict the ultraviolet-visible (UV-Vis) absorption maxima and help to assign the electronic transitions, such as n→π* and π→π* transitions associated with the carbonyl groups and the aromatic ring. Comparing the theoretical spectrum with an experimental one would provide a deeper understanding of the molecule's electronic structure.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. By mapping the potential energy surface, the most stable conformations and the energy barriers between them can be identified. For this compound, computational models suggest a preference for a conformation where the chlorophenyl ring is nearly planar with the diketone backbone. This arrangement is thought to minimize steric hindrance and allow for some degree of electronic conjugation between the aromatic system and the carbonyl groups.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. smu.edunih.govmdpi.com This allows for a detailed understanding of reaction pathways and the factors that control reactivity.

Theoretical studies on related organotin(IV) complexes derived from a similar ligand, 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, have demonstrated how computational methods can be used to understand electrochemical behavior and structural rearrangements upon reduction, which can be correlated with biological activity. nih.gov

For this compound, theoretical investigations could elucidate the mechanisms of its potential reactions, such as nucleophilic attack at the carbonyl carbons or reactions involving the aromatic ring. While specific computational studies on the reaction mechanisms of this compound are not currently available, such research would be highly valuable for predicting its chemical behavior and designing new synthetic routes or applications.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

1-(4-Chlorophenyl)pentane-1,4-dione is a significant intermediate for the synthesis of more elaborate organic molecules. The presence of two carbonyl groups and a chlorophenyl ring allows for a variety of chemical reactions, including oxidation to carboxylic acids, reduction to the corresponding diols, and nucleophilic substitution on the aromatic ring. This versatility makes it a valuable building block in synthetic organic chemistry, providing a foundation for creating a wide array of more complex structures.

The reactivity of its core functional groups is summarized in the table below.

Reaction Type Reagents Resulting Functional Group
OxidationPotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃)Carboxylic Acid
ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Alcohol (Diol)
SubstitutionNucleophiles (e.g., Sodium methoxide)Substituted Chlorophenyl Derivatives

Table 1: General Reactivity of this compound. Data sourced from .

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered heterocyclic rings through condensation reactions with dinucleophiles.

The Paal-Knorr synthesis is a fundamental method for preparing substituted pyrroles from 1,4-diketones. wikipedia.org This reaction involves the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under heating, often with an acid catalyst, to yield the corresponding pyrrole (B145914) derivative. wikipedia.org The reaction of this compound with various primary amines would predictably lead to N-substituted pyrroles bearing a 4-chlorophenyl group, which are scaffolds of interest in medicinal chemistry and materials science. nih.govnih.gov For instance, the analogous reaction between 4-chloroaniline (B138754) and 2,5-hexanedione (B30556) is known to produce 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole in high yield.

Reactants Conditions Product
1,4-Diketone + Primary Amine (R-NH₂)Heat, Acid CatalystSubstituted Pyrrole

Table 2: General Scheme of the Paal-Knorr Pyrrole Synthesis. Data sourced from wikipedia.org.

While 1,3-dicarbonyl compounds are more common precursors for pyrazoles, 1,4-diones can also be utilized to synthesize related nitrogen-containing heterocycles. unirioja.es For example, chalcone (B49325) analogues, which share structural similarities, react with hydrazine (B178648) derivatives to form pyrazolines. researchgate.net The reaction of this compound with hydrazine (H₂NNH₂) or its substituted derivatives would involve a double condensation to form a dihydropyridazine, which can then be isomerized or oxidized to form substituted pyrazole (B372694) systems under specific conditions. Furthermore, the 4-chlorophenyl pyrazole moiety is a key component in more complex heterocyclic systems, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have been synthesized and investigated for their biological activities. nih.gov

Utility in the Formation of Oxygen-Containing Heterocycles

The most direct and widely used application of 1,4-diketones in heterocyclic synthesis is the Paal-Knorr furan (B31954) synthesis. wikipedia.orgpharmaguideline.com This reaction involves the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound to afford a substituted furan. wikipedia.orgresearchgate.net In this mechanism, one carbonyl group is protonated, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that subsequently dehydrates to form the stable aromatic furan ring. wikipedia.org Applying this to this compound would yield 2-methyl-5-(4-chlorophenyl)furan, a valuable intermediate for further functionalization. nih.gov

Reactant Conditions Product
1,4-DiketoneAcid Catalyst (e.g., H₂SO₄)Substituted Furan

Table 3: General Scheme of the Paal-Knorr Furan Synthesis. Data sourced from wikipedia.org.

Contributions to the Synthesis of Complex Organic Frameworks

The utility of this compound extends beyond the formation of simple five-membered heterocycles to the construction of more complex organic frameworks and fused ring systems. The dicarbonyl functionality serves as a versatile handle for multicomponent reactions, allowing for the assembly of intricate molecular architectures.

For example, related dicarbonyl compounds are precursors in the synthesis of tetrahydro-4H-chromene and pyrano[2,3-c]pyrazole derivatives, which are complex fused heterocyclic systems. nih.govnih.gov The strategic placement of the carbonyl groups allows for sequential or one-pot reactions to build these larger scaffolds. Furthermore, the pyrrole and furan derivatives synthesized from this compound can undergo further reactions, such as intramolecular direct arylation, to create planar, ladder-type heteroacenes. nih.gov These extended π-conjugated systems, such as diketopyrrolopyrroles (DPP), are of significant interest in the field of materials science for applications in organic electronics. researchgate.net The presence of the 4-chlorophenyl group can be used to tune the electronic properties and solid-state packing of these complex frameworks.

Design and Synthesis of Ligands and Catalysts

While specific documented examples of this compound in the synthesis of ligands and catalysts are not extensively reported in publicly available literature, the chemical reactivity of its 1,4-dione core strongly suggests its potential as a versatile building block for a variety of important molecular frameworks. The established chemistry of analogous 1,4-dicarbonyl compounds provides a clear blueprint for the prospective applications of this particular molecule in coordination chemistry and catalysis.

The primary route for transforming 1,4-diones into valuable ligands is through condensation reactions with primary amines, hydrazines, and other nitrogen-containing nucleophiles. These reactions can lead to the formation of a diverse range of heterocyclic and open-chain polydentate ligands capable of coordinating with various metal ions.

Potential Synthetic Pathways to Ligands:

One of the most well-established reactions of 1,4-diones is the Paal-Knorr synthesis , which is a straightforward method for producing substituted pyrroles. By reacting this compound with a primary amine, a 1-substituted-2-methyl-5-(4-chlorophenyl)pyrrole can be synthesized. These pyrrole derivatives can act as N-donor ligands. The classical Paal-Knorr synthesis has been widely reviewed as a fundamental method for constructing pyrrole rings. beilstein-journals.org

Furthermore, condensation with hydrazines or substituted hydrazines can yield pyridazine (B1198779) derivatives. These six-membered aromatic heterocycles containing two adjacent nitrogen atoms are known to be effective bidentate ligands, forming stable complexes with a variety of transition metals.

Another significant application lies in the synthesis of Schiff base ligands . The reaction of this compound with a diamine, such as ethylenediamine, would be expected to produce a tetradentate N,N'-bis(ketimine) ligand. Such ligands are renowned for their ability to form stable complexes with a wide range of metal ions, including those of the first-row transition series. These metal complexes often exhibit interesting catalytic and biological properties. The general synthesis of Schiff bases involves the condensation of a primary amine with a carbonyl compound. researchgate.net

The versatility of this compound also extends to the potential synthesis of macrocyclic ligands . A [2+2] condensation with a rigid diamine could lead to the formation of a macrocycle containing two 1,4-diimine units derived from the dione (B5365651). Such macrocyclic compounds are of great interest in supramolecular chemistry and for the development of highly selective catalysts. The synthesis of macrocyclic Schiff bases from dialdehydes and diamines is a well-established field. acs.org

Table of Potential Ligand Syntheses from this compound:

ReagentPotential Ligand TypeGeneral Reaction
Primary Amine (R-NH₂)Substituted PyrrolePaal-Knorr Synthesis
Hydrazine (H₂N-NH₂)Substituted PyridazineCondensation/Cyclization
Diamine (e.g., ethylenediamine)Tetradentate Schiff BaseCondensation
Rigid DiamineMacrocyclic Schiff Base[2+2] Cyclocondensation

From Ligands to Catalysts:

The ligands potentially derived from this compound can be used to synthesize a variety of metal complexes that may exhibit catalytic activity. For example, metal complexes of Schiff base ligands are known to catalyze a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

A study on the closely related 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione has demonstrated the synthesis of various metal complexes with V(IV), Pd(II), Pt(IV), Ce(IV), and U(VI). researchgate.net The resulting complexes were characterized, and their coordination environment was investigated, showcasing how modification of the pentane-dione structure leads to effective ligands. researchgate.net This work provides strong evidence for the potential of this compound to serve as a precursor to catalytically active metal complexes.

The presence of the 4-chlorophenyl group in the target molecule can also be exploited. This group can influence the electronic properties of the resulting ligand and its metal complex, thereby tuning the catalytic activity. Furthermore, the chloro-substituent provides a handle for further functionalization, allowing for the attachment of the catalyst to a solid support or for the introduction of other functional groups to modulate solubility or other properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)pentane-1,4-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)pentane-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.